molecular formula C22H26N2O4S B2898402 (E)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide CAS No. 1235686-11-9

(E)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide

Cat. No. B2898402
M. Wt: 414.52
InChI Key: WYHGPTWHNVWICC-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the class of sulfonamides and has been found to exhibit promising biological activity against various disease targets.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (E)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide involves the reaction of 1-(2-phenoxyacetyl)piperidin-4-amine with (E)-2-phenylethenesulfonyl chloride in the presence of a base to form the desired product.

Starting Materials
1-(2-phenoxyacetyl)piperidin-4-amine, (E)-2-phenylethenesulfonyl chloride, Base (e.g. triethylamine, pyridine)

Reaction
Step 1: Dissolve 1-(2-phenoxyacetyl)piperidin-4-amine in a suitable solvent (e.g. dichloromethane, chloroform)., Step 2: Add a base (e.g. triethylamine, pyridine) to the solution and stir for a few minutes., Step 3: Slowly add (E)-2-phenylethenesulfonyl chloride to the solution while stirring., Step 4: Continue stirring the reaction mixture for several hours at room temperature or under reflux., Step 5: After completion of the reaction, extract the product with a suitable solvent (e.g. ethyl acetate, dichloromethane)., Step 6: Purify the product by column chromatography or recrystallization to obtain the desired (E)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide.

Mechanism Of Action

The mechanism of action of (E)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide involves the inhibition of specific enzymes and proteins that are involved in disease progression. For example, this compound has been found to inhibit the activity of histone deacetylases (HDACs) which are involved in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the suppression of oncogenes, resulting in the inhibition of cancer cell growth.

Biochemical And Physiological Effects

Studies have shown that (E)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide has a number of biochemical and physiological effects. For example, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the replication of HIV and other viruses. In addition, (E)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide has been found to have anti-inflammatory and analgesic properties.

Advantages And Limitations For Lab Experiments

The advantages of using (E)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide in lab experiments include its potent biological activity against various disease targets, its relatively easy synthesis, and its low toxicity. However, limitations include its poor solubility in water and its potential for off-target effects.

Future Directions

There are a number of future directions for research involving (E)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide. These include:
1. Further studies to elucidate the mechanism of action of this compound against various disease targets.
2. Development of more potent derivatives of (E)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide.
3. Investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo.
4. Development of novel drug delivery systems for (E)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide.
5. Investigation of the potential of (E)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide as a therapeutic agent for other diseases beyond cancer and viral infections.
Conclusion:
(E)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide is a chemical compound that exhibits potent biological activity against various disease targets. Its mechanism of action involves the inhibition of specific enzymes and proteins that are involved in disease progression. This compound has a number of biochemical and physiological effects and has potential therapeutic applications in the treatment of various diseases. Further research is needed to fully elucidate the potential of (E)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide as a therapeutic agent.

Scientific Research Applications

(E)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases. Studies have shown that this compound exhibits potent activity against cancer cells, HIV, and other viral infections. It has also been found to have anti-inflammatory and analgesic properties.

properties

IUPAC Name

(E)-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S/c25-22(18-28-21-9-5-2-6-10-21)24-14-11-20(12-15-24)17-23-29(26,27)16-13-19-7-3-1-4-8-19/h1-10,13,16,20,23H,11-12,14-15,17-18H2/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHGPTWHNVWICC-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C=CC2=CC=CC=C2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNS(=O)(=O)/C=C/C2=CC=CC=C2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide

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